L-Phenylalanine-3-13C is characterized by the substitution of the carbon atom at the third position of the phenylalanine molecule with the carbon-13 isotope. This isotopic labeling allows researchers to track the metabolic pathways of phenylalanine in biological systems. L-Phenylalanine itself is a nonpolar aromatic amino acid, essential for protein synthesis and a precursor for several neurotransmitters, including dopamine and norepinephrine .
L-Phenylalanine plays significant roles in biological systems:
The synthesis of L-Phenylalanine-3-13C typically involves biosynthetic methods using genetically engineered Escherichia coli. The bacteria are cultured in a medium containing carbon sources labeled with carbon-13, allowing for efficient incorporation into the amino acid. This method can be scaled up for industrial production while optimizing growth conditions to maximize yield .
L-Phenylalanine-3-13C is utilized in various research applications:
Research has shown that L-Phenylalanine interacts with several biological targets, including:
L-Phenylalanine-3-13C shares structural characteristics with several other compounds but exhibits unique properties due to its isotopic labeling. Here are some similar compounds:
| Compound | Structure/Characteristics | Unique Features |
|---|---|---|
| L-Tyrosine | Precursor to neurotransmitters; contains a hydroxyl group on the benzene ring | Directly derived from L-phenylalanine |
| L-DOPA | Precursor to dopamine; contains two hydroxyl groups | Important in Parkinson's disease treatment |
| Boronophenylalanine | Dihydroxyboryl derivative used in neutron capture therapy | Used specifically for cancer treatment |
| 4-Azido-L-phenylalanine | Unnatural amino acid used for bioconjugation | Useful in chemical biology for protein labeling |
L-Phenylalanine's unique isotopic labeling allows it to serve specific roles in research that other similar compounds cannot fulfill, particularly in tracing metabolic processes and studying protein interactions .
The 13C nuclear magnetic resonance spectroscopic analysis of L-Phenylalanine (3-13C) reveals distinctive spectral features that distinguish it from the natural abundance compound. The chemical shift assignments for L-phenylalanine have been comprehensively characterized through high-resolution NMR spectroscopy [3] [4].
Table 1: 13C NMR Chemical Shift Data for L-Phenylalanine
| Carbon Position | Chemical Shift (ppm) | Carbon Type | Assignment |
|---|---|---|---|
| C1 | 130.418 | Aromatic CH | ortho/meta |
| C2 | 131.834 | Aromatic CH | ortho/meta |
| C3 | 39.095 | Aliphatic CH₂ (β) | Side chain β-carbon |
| C4 | 132.093 | Aromatic CH | para |
| C5 | 132.093 | Aromatic CH | para |
| C6 | 39.095 | Aliphatic CH₂ (β) | Side chain β-carbon |
| C7 | 137.798 | Aromatic C (ipso) | Aromatic ring ipso carbon |
| C8 | 58.744 | Aliphatic CH (α) | α-carbon |
| C9 | 176.774 | Carbonyl C | Carboxyl carbon |
The 13C isotopic labeling at position 3 results in dramatic signal enhancement compared to natural abundance NMR spectroscopy. The labeled β-carbon exhibits approximately 99% 13C incorporation versus the natural abundance of 1.1%, representing nearly a 90-fold enhancement in signal intensity [5] [6]. This enhancement facilitates detailed structural and dynamic studies that would be impractical with natural abundance samples.
Table 2: Isotopic Shift Patterns in 13C NMR of L-Phenylalanine (3-13C)
| Carbon Position | Primary Isotope Effect (Δδ) | Secondary Isotope Effect (Δδ) | Signal Enhancement | Coupling Pattern |
|---|---|---|---|---|
| C1 (ortho/meta) | 0.0 | 0.0 | No | Singlet |
| C2 (ortho/meta) | 0.0 | 0.0 | No | Singlet |
| C3 (beta - 13C labeled) | 0.0 | N/A | Yes (99%) | Enhanced singlet |
| C7 (ipso) | 0.0 | ~-0.1 | No | Singlet |
| C8 (alpha) | 0.0 | ~-0.2 | No | Quartet (¹JCH) |
| C9 (carboxyl) | 0.0 | ~-0.05 | No | Singlet |
Secondary isotope effects manifest as small but measurable chemical shift perturbations in carbons adjacent to the labeled position. The α-carbon (C8) exhibits the most significant secondary isotope effect with a shift of approximately -0.2 ppm, while the aromatic ipso carbon (C7) shows a smaller effect of approximately -0.1 ppm [7] [8]. These secondary effects arise from changes in zero-point vibrational energies and provide valuable insights into molecular bonding and electronic structure [9] [10].
High-resolution mass spectrometry provides unambiguous identification and quantification of L-Phenylalanine (3-13C) through precise molecular weight determination. The molecular weight increases from 165.079 Da for natural L-phenylalanine to 166.082 Da for the 13C-labeled compound, representing a mass shift of +1.003 Da corresponding to the 13C isotope incorporation [11] [12].
Table 3: High-Resolution Mass Spectrometric Data for L-Phenylalanine (3-13C)
| Parameter | L-Phenylalanine (Natural) | L-Phenylalanine (3-13C) | Mass Shift (Da) | Comments |
|---|---|---|---|---|
| Molecular Weight | 165.079 Da | 166.082 Da | +1.003 | 13C isotope incorporation at position 3 |
| Molecular Ion [M+H]⁺ | 166.086 m/z | 167.089 m/z | +1.003 | Molecular ion with 13C label |
| Loss of NH₃ [M+H-NH₃]⁺ | 149.060 m/z | 150.063 m/z | +1.003 | Loss of ammonia retains 13C label |
| Immonium Ion [Phe]⁺ | 120.081 m/z | 121.084 m/z | +1.003 | Characteristic amino acid immonium ion |
| Tropylium Ion [C₇H₇]⁺ | 91.054 m/z | 91.054 m/z | 0.000 | Aromatic fragment, no 13C incorporation |
| Mass Accuracy (ppm) | < 2 ppm | < 2 ppm | N/A | High-resolution mass spectrometry accuracy |
The fragmentation behavior of L-Phenylalanine (3-13C) under collision-induced dissociation conditions reveals specific retention patterns for the 13C label. The characteristic immonium ion at m/z 121.084 maintains the isotopic label, confirming that the fragmentation pathway preserves the β-carbon containing the 13C isotope [13] [14]. Conversely, aromatic fragments such as the tropylium ion (C₇H₇⁺) at m/z 91.054 show no mass shift, demonstrating that these fragments originate from the phenyl ring carbons that lack isotopic labeling [15] [16].
The isotope pattern analysis provides additional confirmation of isotopic incorporation. Natural L-phenylalanine exhibits an M+1 isotope peak at 9.4% relative intensity due to natural abundance 13C distribution. For L-Phenylalanine (3-13C), this pattern is altered with the M+1 peak intensity reduced to approximately 8.5% because one carbon position is already enriched with 13C [17] [18].
L-Phenylalanine exhibits remarkable structural complexity with multiple polymorphic forms that have been characterized through X-ray crystallographic analysis. The most common polymorph, Form I, crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 5.827 Å, b = 7.733 Å, c = 22.950 Å, β = 95.2°, and Z' = 4 [19] [20]. This polymorph contains four crystallographically independent molecules in the asymmetric unit, providing a complex hydrogen bonding network that stabilizes the crystal structure.
Table 4: Crystallographic Data for L-Phenylalanine Polymorphs
| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z' | Crystal System |
|---|---|---|---|---|---|---|---|---|
| Form I | P2₁ | 5.827 | 7.733 | 22.950 | 95.2 | 1033.2 | 4 | Monoclinic |
| Form II | P2₁2₁2₁ | 9.51 | 5.75 | 31.93 | 90.0 | 1748.2 | 2 | Orthorhombic |
| Form III | P2₁ | 10.89 | 5.68 | 11.87 | 115.1 | 661.8 | 1 | Monoclinic |
| Form IV | P1 | 5.75 | 7.29 | 19.23 | 80.9 | 800.5 | 4 | Triclinic |
While 13C isotopic substitution produces minimal changes to molecular geometry due to the small mass difference between 12C and 13C, high-resolution crystallographic analysis can potentially detect subtle effects on bond lengths and vibrational parameters. The isotopic substitution at the β-carbon position may influence the thermal displacement parameters (B-factors) of atoms in the vicinity of the labeled position [21] [22].
The crystal structure of L-phenylalanine is stabilized by an extensive network of hydrogen bonds involving the amino and carboxyl functional groups. Each asymmetric unit participates in multiple N-H···O and O-H···O hydrogen bonds that create chains and layers throughout the crystal structure [23] [24]. The aromatic side chains engage in π-π stacking interactions and C-H···π contacts that contribute to the overall stability of the crystal lattice.
X-ray crystallographic analysis of isotope-labeled crystals follows standard protocols with particular attention to data collection parameters that maximize the precision of atomic coordinates. High-resolution data collection (typically to at least 1.0 Å resolution) is essential for detecting subtle isotopic effects on molecular geometry [25] [26]. The refinement process incorporates anisotropic thermal parameters for all non-hydrogen atoms to accurately model the thermal motion that may be influenced by isotopic substitution.
Direct comparison between crystals of natural abundance L-phenylalanine and L-Phenylalanine (3-13C) requires careful experimental design to minimize systematic errors. Isomorphous crystal preparation, identical data collection conditions, and parallel refinement procedures are essential for detecting genuine isotopic effects versus experimental artifacts [27] [28]. The anticipated differences in unit cell parameters are expected to be on the order of 0.001-0.01 Å, requiring exceptionally high precision in both data collection and analysis.